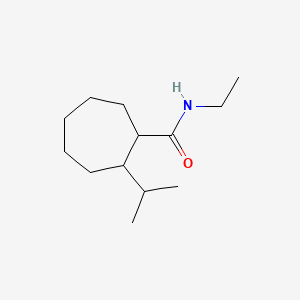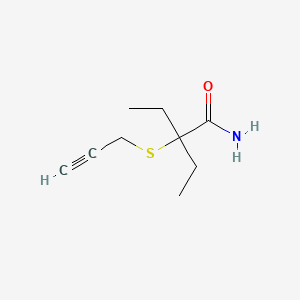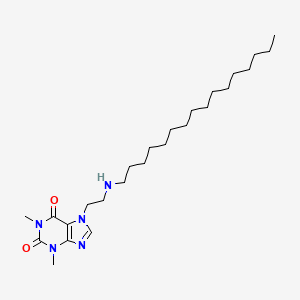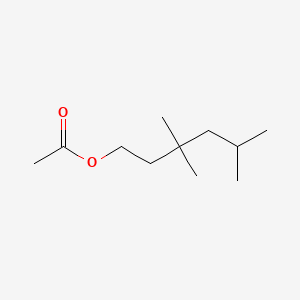
3,3,5-Trimethylhexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3,5-Trimethylhexyl acetate can be synthesized through the esterification of 3,3,5-trimethylhexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the oxo synthesis of diisobutene, followed by hydrogenation to produce 3,3,5-trimethylhexanol. This alcohol is then acetylated using acetic acid to form the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol in the presence of a catalyst .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,3,5-Trimethylhexanol and acetic acid
Transesterification: New ester and alcohol (e.g., methyl acetate and 3,3,5-trimethylhexanol)
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylhexyl acetate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 3,3,5-trimethylhexyl acetate involves its interaction with esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction leads to the release of 3,3,5-trimethylhexanol and acetic acid, which can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- Isononyl acetate
- 3,5,5-Trimethyl-1-hexanol acetate
Uniqueness
3,3,5-Trimethylhexyl acetate is unique due to its specific structure, which imparts distinct physicochemical properties such as a lower boiling point and higher stability compared to similar compounds. Its fruity odor and stability make it particularly valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
61836-75-7 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3,3,5-trimethylhexyl acetate |
InChI |
InChI=1S/C11H22O2/c1-9(2)8-11(4,5)6-7-13-10(3)12/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
GLSWNDHZBIBVLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


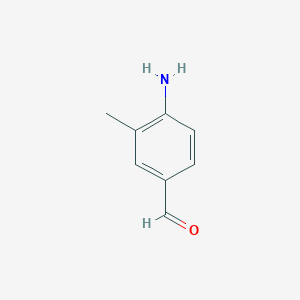
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
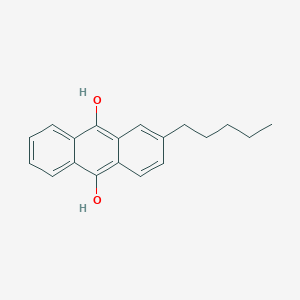
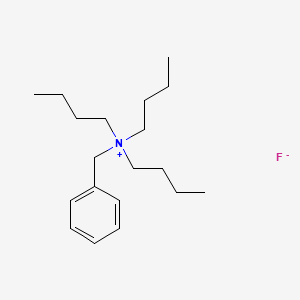
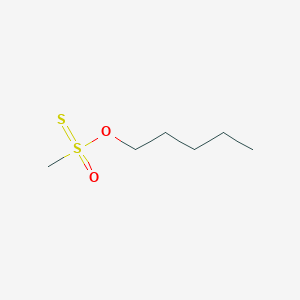
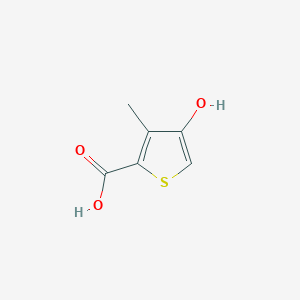
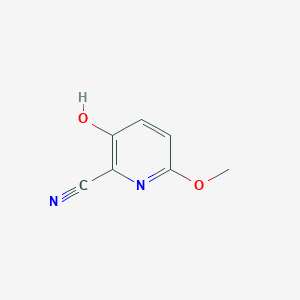
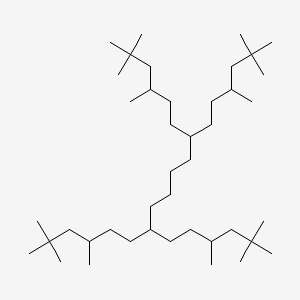
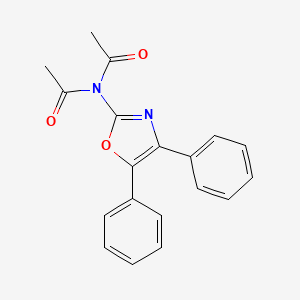
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
